NeuAc(a2-6)Gal(b1-4)GlcNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

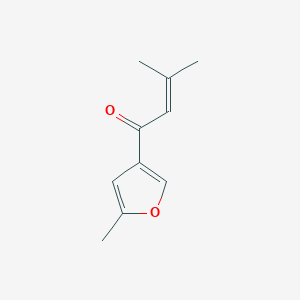

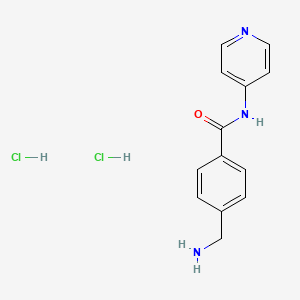

NeuAc(a2-6)Gal(b1-4)GlcNAc, also known as Neu5Gc, is a sialic acid found in many mammalian cells. It is a glycan found on the cell surface, and is involved in many biological processes, such as cell-cell recognition, inflammation, and immune responses. Neu5Gc has been studied extensively in recent years, and its importance in many biological processes has been demonstrated.

Scientific Research Applications

1. Enzymatic Synthesis in Bovine Milk Glycoproteins

Bovine colostrum CMP-NeuAc:Gal beta(1-->4)GlcNAc-R alpha(2-->6)-sialyltransferase (alpha 6-sialyltransferase) is involved in the synthesis of the NeuAc alpha(2-->6)GalNAc beta(1-->4)GlcNAc sequence found in N-linked glycans of bovine milk glycoproteins. This enzyme plays a critical role in the production of sialylated structures in milk glycoproteins, emphasizing its importance in dairy research and product development (Nemansky & van den Eijnden, 1992).

2. Structural Elements in Glycoproteins

The NeuAc structure is integral to the N-linked oligosaccharides of glycoproteins like fetuin, contributing to a range of biological functions. These structures contain sialic acid residues linked to N-acetylglucosamine, showcasing the significance of NeuAc in the structural and functional diversity of glycoproteins (Cumming et al., 1989).

3. Conformational Analysis in Sialyloligosaccharides

The NeuAc alpha(2-->6)Gal beta(1-->4)GlcNAc structure has distinct conformations depending on its linkage, impacting interactions in larger oligosaccharides and glycoproteins. This suggests a crucial role of this structure in determining the physical and biological properties of sialylated molecules (Berman, 1984).

4. Involvement in Glycoprotein and Glycolipid Structures

The NeuAc structure is found in terminal carbohydrate groups of glycoproteins and glycolipids, as evidenced in the Gal beta 1,3(4)GlcNAc alpha 2,3-sialyltransferase. This enzyme forms NeuAc alpha 2,3Gal beta 1,3(4)GlcNAc sequences, highlighting its role in the biosynthesis and functional diversification of glycoproteins and glycolipids (Wen et al., 1992).

Mechanism of Action

Target of Action

The primary target of NeuAc(a2-6)Gal(b1-4)GlcNAc, also known as (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, is the influenza virus hemagglutinin (HA) . HA is a viral surface protein that plays a crucial role in the infection process of the influenza virus .

Mode of Action

This compound interacts with HA by binding to it . This interaction has been demonstrated using STD-NMR experiments . The binding event and the sugar epitopes recognized by the HA species have been mapped .

Biochemical Pathways

The interaction between this compound and HA is part of the broader biochemical pathway of influenza virus infection. Influenza viruses recognize Neu5Ac (α2-3) or Neu5Ac (α2-6) linked to galactose (Gal) or N-acetyl galactosamine (GalNAc), (α2-6) linked to N-acetyl glucosamine (GlcNAc) containing oligosaccharides .

Pharmacokinetics

The compound’s interaction with ha suggests that it could potentially be used as a therapeutic complement or alternative to immuno-prophylaxis in the control of flu epidemics .

Result of Action

The binding of this compound to HA could potentially inhibit the ability of the influenza virus to infect host cells . This could make it a valuable tool in the development of anti-viral drugs .

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSBVJXBTXEJJG-GRCOFDOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)

![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)